molecular formula C6H11FO5 B12704638 6-Deoxy-6-fluoro-alpha-D-glucopyranose CAS No. 62182-12-1

6-Deoxy-6-fluoro-alpha-D-glucopyranose

Katalognummer: B12704638
CAS-Nummer: 62182-12-1
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: SHFYXYMHVMDNPY-DVKNGEFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Deoxy-6-fluoro-alpha-D-glucopyranose is a fluorinated derivative of glucose. This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the sixth carbon position of the glucose molecule. It has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deoxy-6-fluoro-alpha-D-glucopyranose typically involves the fluorination of glucose derivatives. One common method is the reaction of glucose with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-Deoxy-6-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can regenerate the parent glucose derivative .

Wissenschaftliche Forschungsanwendungen

6-Deoxy-6-fluoro-alpha-D-glucopyranose has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Deoxy-6-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in carbohydrate metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.

    Pathways: It interferes with glycolysis and the pentose phosphate pathway, leading to altered cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

6-Deoxy-6-fluoro-alpha-D-glucopyranose can be compared with other fluorinated glucose derivatives:

Uniqueness

The unique fluorine substitution at the sixth carbon position of this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62182-12-1

Molekularformel

C6H11FO5

Molekulargewicht

182.15 g/mol

IUPAC-Name

(2S,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI-Schlüssel

SHFYXYMHVMDNPY-DVKNGEFBSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)F

Kanonische SMILES

C(C1C(C(C(C(O1)O)O)O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.